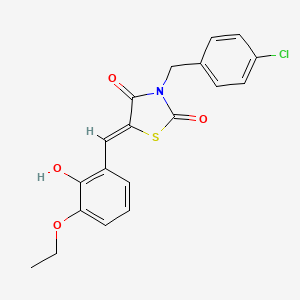
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBT, is a thiazolidinedione derivative. CBT has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects through various mechanisms. In cancer cells, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt pathway. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits cell proliferation by inducing G1 phase cell cycle arrest and suppressing the expression of cyclin D1 and CDK4.
In diabetes, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and increasing the expression of glucose transporter 4 (GLUT4) in adipocytes. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
In inflammation, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway and inhibiting the expression of COX-2 and iNOS.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione induces DNA damage and inhibits DNA repair mechanisms. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of reactive oxygen species (ROS) and increases the levels of glutathione (GSH), a potent antioxidant.
In diabetes, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione improves glucose uptake and insulin sensitivity by increasing the expression of GLUT4 and activating the AMPK pathway. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of pro-inflammatory cytokines, which are elevated in diabetic patients.
In inflammation, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2 and iNOS. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is readily available and can be synthesized using simple chemical reactions. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is also stable under various conditions and can be stored for long periods without degradation.
However, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has low solubility in water, which limits its use in aqueous solutions. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also has low bioavailability, which limits its use in in vivo experiments.
Zukünftige Richtungen
For 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione research include:
1. Development of more potent analogs of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with improved pharmacological properties.
2. Investigation of the synergistic effects of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with other chemotherapeutic agents in cancer treatment.
3. Evaluation of the safety and efficacy of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in animal models of diabetes and inflammation.
4. Investigation of the molecular mechanisms underlying the pharmacological effects of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
5. Development of novel drug delivery systems to enhance the bioavailability of 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
Conclusion:
In conclusion, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various disease models. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including easy synthesis and stability under various conditions. However, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also has some limitations, including low solubility and bioavailability. Future research on 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione should focus on exploring its potential therapeutic applications and developing more potent analogs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In diabetes research, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes. 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are elevated in diabetic patients.
In inflammation research, 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-6, and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(4-chlorobenzyl)-5-(3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Eigenschaften
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFACBZDNEDAW-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3678751.png)
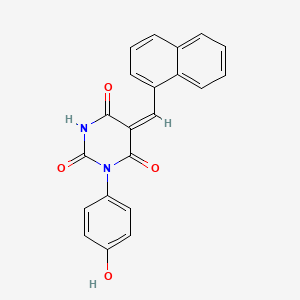
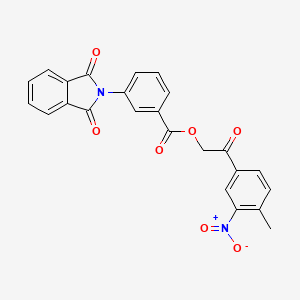
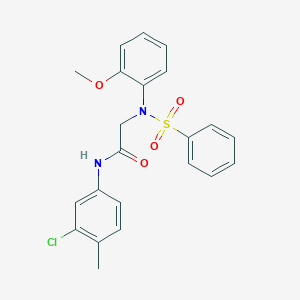
![5-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3678772.png)

![4-bromo-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3678792.png)

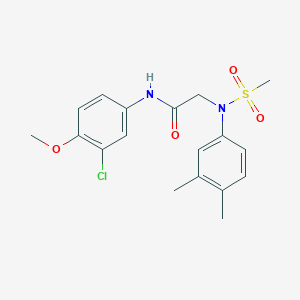
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3678818.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678824.png)
![2-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678826.png)
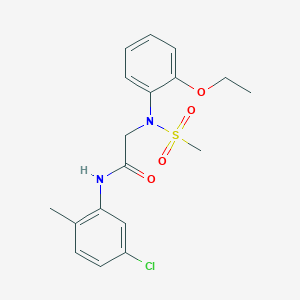
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3678850.png)